2,4-Difluoro-2'-morpholinomethyl benzophenone
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Overview
Description
2,4-Difluoro-2’-morpholinomethyl benzophenone is a crystalline solid that belongs to the group of photoreactive benzophenone-based compounds. It has a molecular formula of C18H17F2NO2 and a molecular weight of 317.34. This compound is known for its unique chemical structure, which includes two fluorine atoms and a morpholinomethyl group attached to a benzophenone core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-2’-morpholinomethyl benzophenone typically involves the reaction of 2,4-difluorobenzoyl chloride with 2-(morpholinomethyl)phenyl magnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran under an inert atmosphere. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for 2,4-Difluoro-2’-morpholinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-2’-morpholinomethyl benzophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The fluorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
2,4-Difluoro-2’-morpholinomethyl benzophenone has a wide range of scientific research applications, including:
Chemistry: Used as a photoinitiator in polymerization reactions and as a reagent in organic synthesis.
Biology: Employed in the study of protein-ligand interactions and as a crosslinking agent in biochemical assays.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of photoreactive drugs.
Industry: Utilized in the production of advanced materials, such as photoreactive coatings and adhesives
Mechanism of Action
The mechanism of action of 2,4-Difluoro-2’-morpholinomethyl benzophenone involves its ability to absorb ultraviolet light and generate reactive intermediates, such as free radicals. These intermediates can initiate various chemical reactions, including polymerization and crosslinking. The compound’s molecular targets include unsaturated bonds in polymers and functional groups in biomolecules. The pathways involved in its action are primarily photochemical in nature .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorobenzophenone
- 2,4-Dichloro-2’-morpholinomethyl benzophenone
- 2,4-Difluoro-4’-morpholinomethyl benzophenone
Uniqueness
2,4-Difluoro-2’-morpholinomethyl benzophenone is unique due to the presence of both fluorine atoms and a morpholinomethyl group, which confer distinct photoreactive properties and chemical reactivity. Compared to similar compounds, it offers enhanced stability and reactivity under photochemical conditions, making it particularly valuable in applications requiring precise control over chemical reactions .
Properties
IUPAC Name |
(2,4-difluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO2/c19-14-5-6-16(17(20)11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXFJTKCYMIOJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643562 |
Source
|
Record name | (2,4-Difluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-13-8 |
Source
|
Record name | (2,4-Difluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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